2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide
Description
This compound is a quinazoline derivative featuring a 1,3-dioxolo[4,5-g]quinazolinone core modified with a 3-methyl-1,2,4-oxadiazole methyl substituent and an N-phenylacetamide side chain. Its structural complexity arises from the fusion of heterocyclic systems, which are known to confer diverse biological activities, including kinase inhibition and antimicrobial effects . The presence of the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the N-phenylacetamide moiety may influence target binding affinity .
Properties
IUPAC Name |
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6/c1-12-22-19(32-24-12)10-26-20(28)14-7-16-17(31-11-30-16)8-15(14)25(21(26)29)9-18(27)23-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVYKXTZTUMUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of benzophenone hydrazide followed by nucleophilic alkylation.
Construction of the quinazolinone core: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Fusion with the dioxolo ring: This step requires the use of specific reagents and conditions to ensure the correct formation of the fused ring system.
Final coupling: The oxadiazole and quinazolinone intermediates are coupled under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The quinazolinone core can be reduced to yield dihydroquinazolinone derivatives.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the quinazolinone core can produce dihydroquinazolinones .
Scientific Research Applications
2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6
Biological Activity
The compound 2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates both oxadiazole and quinazoline moieties. The presence of these functional groups is known to influence biological activity significantly. Here is a brief overview of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄ |
| Molecular Weight | 299.28 g/mol |
| CAS Number | 1820718-72-6 |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole and quinazoline exhibit significant anticancer properties. Specifically, compounds similar to This compound have shown cytotoxic effects against various human cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of related compounds on human cancer cell lines (HCT-116, HeLa, and MCF-7), it was found that several derivatives exhibited IC50 values below 100 μM. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Compound C | MCF-7 | 69 |
These results suggest that the incorporation of oxadiazole and quinazoline moieties enhances the anticancer activity of the compounds.
The mechanism by which This compound exerts its effects may involve the induction of apoptosis in cancer cells. Studies have shown that similar compounds can lead to:
- Caspase Activation : Increased caspase activity was observed in treated cells.
- Cell Cycle Arrest : Significant accumulation of cells in the sub-G1 phase indicated apoptosis.
- Morphological Changes : Treated cells displayed characteristic apoptotic features such as shrinkage and detachment.
Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives have demonstrated antimicrobial activity against pathogens such as Mycobacterium tuberculosis. A study indicated that certain analogs exhibited promising activity against resistant strains with favorable pharmacokinetic profiles.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Quinazoline Family
Key structural analogues include:
Key Observations :
- The target compound and its dimethylphenyl analogue share the 1,2,4-oxadiazole and quinazolinone core but differ in acetamide substituents.
- Triazoloquinazoline derivatives replace the 1,3-dioxolo group with a triazole ring, reducing planarity but improving synthetic accessibility (yields >75% vs. ~60% for the target compound).
Pharmacokinetic and Bioactivity Profiling
- Metabolic Stability : The 1,2,4-oxadiazole group in the target compound confers resistance to cytochrome P450-mediated oxidation compared to thiadiazole-containing analogues .
- Binding Affinity : Molecular docking studies suggest the N-phenylacetamide group forms hydrogen bonds with kinase ATP-binding pockets, akin to styryl quinazoline derivatives .
- Antimicrobial Activity : Compared to 4-arylthiazole-containing N-phenylacetamides , the target compound shows weaker Gram-positive antibacterial effects (MIC > 64 µg/mL) but superior antifungal activity against Candida albicans (MIC = 8 µg/mL).
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto Coefficient : The target compound shares ~65% structural similarity with triazoloquinazoline derivatives (e.g., compound 9 in ) based on MACCS fingerprint analysis .
- Fragmentation Patterns : LC-MS/MS dereplication reveals a cosine score of 0.82 between the target compound and its dimethylphenyl analogue, indicating near-identical fragmentation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
